![molecular formula C9H23N3 B1385895 N1-[2-(Diethylamino)ethyl]-1,3-Propandioamin CAS No. 10563-30-1](/img/structure/B1385895.png)
N1-[2-(Diethylamino)ethyl]-1,3-Propandioamin
Übersicht
Beschreibung
N1-[2-(Diethylamino)ethyl]-1,3-propanediamine is a chemical compound with the molecular formula C9H22N3 It is commonly used in various scientific research applications due to its unique chemical properties
Wissenschaftliche Forschungsanwendungen
N1-[2-(Diethylamino)ethyl]-1,3-propanediamine is widely used in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
Target of Action
The primary targets of N1-[2-(Diethylamino)ethyl]-1,3-propanediamine are DNA topoisomerase 2-alpha and DNA topoisomerase 2-beta . These enzymes play a crucial role in DNA replication and transcription by controlling the topological states of DNA.
Result of Action
The result of N1-[2-(Diethylamino)ethyl]-1,3-propanediamine’s action is the initiation of DNA cleavage and apoptosis . This leads to cell death, making it a potential therapeutic agent for certain types of cancer .
Biochemische Analyse
Biochemical Properties
N1-[2-(Diethylamino)ethyl]-1,3-propanediamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to form ion-associate complexes with bioactive molecules, which can influence the activity of enzymes and proteins . For example, it can interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall biochemical reaction. The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their conformation and function.
Cellular Effects
N1-[2-(Diethylamino)ethyl]-1,3-propanediamine has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in the production of metabolites and the overall metabolic flux. Additionally, it can affect cell signaling pathways by interacting with receptors or other signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of N1-[2-(Diethylamino)ethyl]-1,3-propanediamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to specific sites on enzymes or proteins, leading to changes in their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, N1-[2-(Diethylamino)ethyl]-1,3-propanediamine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1-[2-(Diethylamino)ethyl]-1,3-propanediamine can change over time due to its stability, degradation, and long-term effects on cellular function . This compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to N1-[2-(Diethylamino)ethyl]-1,3-propanediamine can result in changes in cellular function, such as alterations in gene expression, enzyme activity, and metabolic pathways. These effects can be observed in both in vitro and in vivo studies, providing valuable insights into the long-term impact of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of N1-[2-(Diethylamino)ethyl]-1,3-propanediamine vary with different dosages in animal models . At low doses, this compound can have beneficial effects on cellular function, such as enhancing enzyme activity or modulating gene expression. At high doses, it can exhibit toxic or adverse effects, such as inhibiting enzyme activity, disrupting metabolic pathways, or causing cell death. Threshold effects are often observed, where a specific dosage level is required to elicit a significant biological response. Understanding the dosage effects of N1-[2-(Diethylamino)ethyl]-1,3-propanediamine is crucial for determining its therapeutic potential and safety in biomedical research.
Metabolic Pathways
N1-[2-(Diethylamino)ethyl]-1,3-propanediamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of enzymes involved in key metabolic processes, such as glycolysis, the citric acid cycle, and oxidative phosphorylation. By modulating enzyme activity, N1-[2-(Diethylamino)ethyl]-1,3-propanediamine can alter the production of metabolites and the overall metabolic balance within cells. Additionally, it can interact with cofactors, such as NADH or ATP, further influencing metabolic pathways and cellular energy production.
Transport and Distribution
The transport and distribution of N1-[2-(Diethylamino)ethyl]-1,3-propanediamine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane and is transported into the cytoplasm. Once inside the cell, N1-[2-(Diethylamino)ethyl]-1,3-propanediamine can interact with binding proteins that facilitate its distribution to specific cellular compartments or organelles. The localization and accumulation of this compound within cells can influence its activity and function, affecting various cellular processes.
Subcellular Localization
N1-[2-(Diethylamino)ethyl]-1,3-propanediamine exhibits specific subcellular localization, which can affect its activity and function . This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may localize to the nucleus, where it can interact with transcription factors and regulate gene expression. Understanding the subcellular localization of N1-[2-(Diethylamino)ethyl]-1,3-propanediamine is essential for elucidating its role in cellular processes and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(Diethylamino)ethyl]-1,3-propanediamine typically involves the reaction of diethylamine with 1,3-dibromopropane. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of N1-[2-(Diethylamino)ethyl]-1,3-propanediamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N1-[2-(Diethylamino)ethyl]-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: The major products include N-oxides and other oxidized derivatives.
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-(2-(Dimethylamino)ethyl)-1,3-propanediamine
- N1-(2-(Diethylamino)ethyl)-N2-methyl-1,3-propanediamine
Uniqueness
N1-[2-(Diethylamino)ethyl]-1,3-propanediamine is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to similar compounds. Its diethylamino group provides unique steric and electronic properties, making it valuable in specific synthetic and research applications.
Eigenschaften
IUPAC Name |
N'-[2-(diethylamino)ethyl]propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23N3/c1-3-12(4-2)9-8-11-7-5-6-10/h11H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXRRHHZYNMQRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


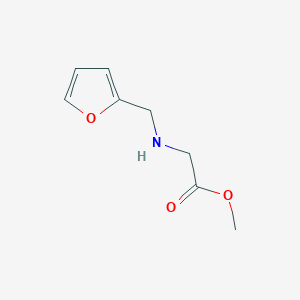
![2-[(4-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1385815.png)
![Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate](/img/structure/B1385817.png)

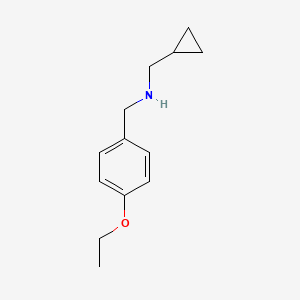

![[3-(2-Methylpropoxy)phenyl]methanol](/img/structure/B1385823.png)
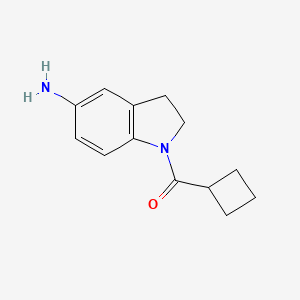
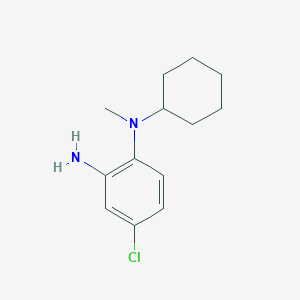
![1-[(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385828.png)
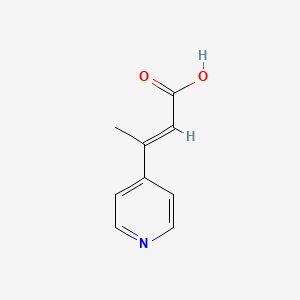
![3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid](/img/structure/B1385832.png)
![2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1385833.png)
![Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine](/img/structure/B1385835.png)
